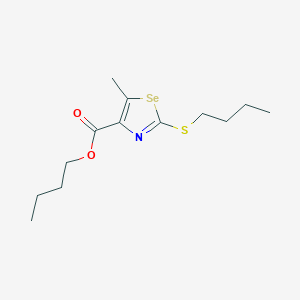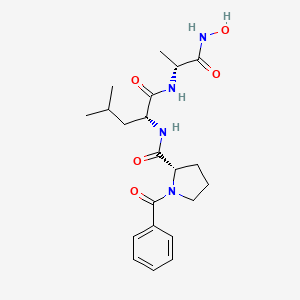![molecular formula C22H27Br2N B12592113 3,6-Dibromo-9-[(3S)-3,7-dimethyloctyl]-9H-carbazole CAS No. 612822-59-0](/img/structure/B12592113.png)
3,6-Dibromo-9-[(3S)-3,7-dimethyloctyl]-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dibromo-9-[(3S)-3,7-dimethyloctyl]-9H-carbazole is a brominated derivative of carbazole, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields, including medicinal chemistry and materials science. The presence of bromine atoms at the 3 and 6 positions of the carbazole ring significantly alters its chemical properties, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
3,6-Dibrom-9-[(3S)-3,7-Dimethyloctyl]-9H-Carbazol kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Bromierung von Carbazol unter Verwendung von N-Bromsuccinimid (NBS) in Gegenwart eines Lösungsmittels wie Dichlormethan. Die Reaktion verläuft typischerweise unter milden Bedingungen und liefert das gewünschte dibromierte Produkt .
Industrielle Produktionsmethoden
In industriellen Umgebungen wird die Synthese von 3,6-Dibrom-9-[(3S)-3,7-Dimethyloctyl]-9H-Carbazol oft unter Verwendung eines ähnlichen Bromierungsverfahrens, jedoch in größerem Maßstab, durchgeführt. Die Verwendung von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Ausbeute des Produktionsprozesses steigern .
Chemische Reaktionsanalyse
Arten von Reaktionen
3,6-Dibrom-9-[(3S)-3,7-Dimethyloctyl]-9H-Carbazol unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Bromatome können durch andere Substituenten durch nucleophile Substitutionsreaktionen ersetzt werden.
Oxidation und Reduktion: Die Verbindung kann an Oxidations- und Reduktionsreaktionen teilnehmen und ihren Oxidationszustand und ihre funktionellen Gruppen verändern.
Kupplungsreaktionen: Es kann in Kupplungsreaktionen verwendet werden, um komplexere Moleküle, wie z. B. Suzuki- oder Heck-Kupplung, zu bilden.
Häufige Reagenzien und Bedingungen
Nucleophile Substitution: Häufige Reagenzien sind Natriummethoxid oder Kalium-tert-butoxid.
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Kupplungsreaktionen: Palladiumkatalysatoren und geeignete Liganden werden oft verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die nucleophile Substitution verschiedene substituierte Carbazole ergeben, während Kupplungsreaktionen Biarylverbindungen erzeugen können .
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dibromo-9-[(3S)-3,7-dimethyloctyl]-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, such as Suzuki or Heck coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and appropriate ligands are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbazoles, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
3,6-Dibrom-9-[(3S)-3,7-Dimethyloctyl]-9H-Carbazol hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer organischer Moleküle.
Biologie: Die Verbindung wird bei der Entwicklung von bioaktiven Molekülen und Arzneimitteln verwendet.
Wirkmechanismus
Der Wirkmechanismus von 3,6-Dibrom-9-[(3S)-3,7-Dimethyloctyl]-9H-Carbazol hängt von seiner spezifischen Anwendung ab. In der pharmazeutischen Chemie kann es mit biologischen Zielen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Bromatome können die Bindungsaffinität und Spezifität der Verbindung für ihre molekularen Ziele verbessern .
Wirkmechanismus
The mechanism of action of 3,6-Dibromo-9-[(3S)-3,7-dimethyloctyl]-9H-carbazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms can enhance the compound’s binding affinity and specificity for its molecular targets .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3,6-Dibrom-9H-Carbazol: Fehlt der 3,7-Dimethyloctyl-Substituent, wodurch es weniger hydrophob ist.
3,6-Dibrom-9-Phenylcarbazol: Enthält eine Phenylgruppe anstelle der 3,7-Dimethyloctylgruppe, wodurch sich seine elektronischen Eigenschaften verändern.
Einzigartigkeit
3,6-Dibrom-9-[(3S)-3,7-Dimethyloctyl]-9H-Carbazol ist aufgrund des Vorhandenseins der 3,7-Dimethyloctylgruppe einzigartig, die seine Löslichkeit in organischen Lösungsmitteln und seine möglichen Wechselwirkungen mit biologischen Zielen erhöht. Dies macht es zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie .
Eigenschaften
CAS-Nummer |
612822-59-0 |
|---|---|
Molekularformel |
C22H27Br2N |
Molekulargewicht |
465.3 g/mol |
IUPAC-Name |
3,6-dibromo-9-[(3S)-3,7-dimethyloctyl]carbazole |
InChI |
InChI=1S/C22H27Br2N/c1-15(2)5-4-6-16(3)11-12-25-21-9-7-17(23)13-19(21)20-14-18(24)8-10-22(20)25/h7-10,13-16H,4-6,11-12H2,1-3H3/t16-/m0/s1 |
InChI-Schlüssel |
FNKYNKZHOSHCSU-INIZCTEOSA-N |
Isomerische SMILES |
C[C@@H](CCCC(C)C)CCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br |
Kanonische SMILES |
CC(C)CCCC(C)CCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-Methyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine](/img/structure/B12592031.png)
![3-(Decyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12592043.png)

![N-[(1S)-1-(4-bromophenyl)ethyl]formamide](/img/structure/B12592052.png)
![1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one](/img/structure/B12592062.png)


![4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine](/img/structure/B12592078.png)


![Benzenamine, N-[1-(2-propenyl)decyl]-](/img/structure/B12592104.png)
![2-Chloro-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B12592105.png)
![3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate](/img/structure/B12592119.png)
![N~1~,N~1'~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine)](/img/structure/B12592132.png)
